4-Methyl-6-nitroquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a methyl group at the 4-position and a nitro group at the 6-position of the quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The structural formula for 4-Methyl-6-nitroquinoline is represented as C10H8N2O2, with a molecular weight of approximately 188.18 g/mol.
4-Methyl-6-nitroquinoline can be synthesized through various chemical methods, primarily involving reactions with nitroaniline derivatives and aldehydes. It is classified under the category of nitroquinolines, which are known for their diverse pharmacological properties, including antibacterial and antifungal activities.
The synthesis of 4-Methyl-6-nitroquinoline can be achieved through several methods, with one notable approach being the Doebner-Miller synthesis. This involves the reaction of 4-nitroaniline with crotonaldehyde in an acidic medium. A common procedure includes:
This method has been reported to yield approximately 81% of the desired product with a melting point around 165 °C .
The molecular structure of 4-Methyl-6-nitroquinoline consists of a fused bicyclic ring system containing a nitrogen atom in the ring. The structural representation can be depicted as follows:
Key data regarding its structure includes:
4-Methyl-6-nitroquinoline can undergo various chemical reactions typical of nitro-substituted quinolines, including electrophilic substitutions and reductions. For instance, it can react with nucleophiles under specific conditions to yield substituted derivatives. Notably, its reactivity can be enhanced by using catalysts such as silica-supported nanoparticles, which facilitate higher yields and shorter reaction times .
The compound also exhibits interesting behavior under nitration conditions, where it can form dinitrated products depending on the reaction conditions employed .
The mechanism of action for compounds like 4-Methyl-6-nitroquinoline generally involves interactions with biological targets such as enzymes or receptors. The nitro group is known to undergo reduction within biological systems, which may lead to the formation of reactive intermediates that can interact with cellular macromolecules.
In particular, studies have indicated that derivatives of nitroquinolines may exhibit antimicrobial activity through inhibition of nucleic acid synthesis or interference with protein function . The precise mechanism often depends on the specific substituents present on the quinoline ring.
The physical properties of 4-Methyl-6-nitroquinoline include:
Chemical properties include:
4-Methyl-6-nitroquinoline is utilized in various scientific applications, particularly in medicinal chemistry for developing new pharmaceuticals. Its derivatives have shown promise as:
Furthermore, its structural analogs are being investigated for potential applications in treating diseases such as malaria and other infectious diseases due to their ability to interfere with metabolic pathways in pathogens .
The emergence of 4-methyl-6-nitroquinoline as a pharmacologically significant scaffold represents a strategic evolution in quinoline medicinal chemistry. Initially investigated as a synthetic intermediate in the mid-20th century, this compound gained prominence following observations that strategic substituent positioning dramatically enhanced biological activity compared to unsubstituted quinoline. The methyl group at C4 and nitro group at C6 create a unique electronic configuration that facilitates both synthetic manipulation and target engagement [1] [5]. Historically, its development parallels the broader exploration of nitroquinoline derivatives during the 1960-1980s, when researchers systematically modified quinoline cores to combat rising antimicrobial resistance. Unlike earlier antimalarial quinolines (e.g., chloroquine), the 6-nitro substitution pattern emerged as particularly valuable against bacterial and fungal pathogens due to enhanced redox properties [3] [8].
The compound's pharmaceutical relevance solidified when researchers discovered that the 4-methyl substituent significantly improved metabolic stability compared to 6-nitroquinoline itself, while the electron-withdrawing nitro group facilitated bioreductive activation in anaerobic pathogens. This combination proved especially valuable for targeting persistent intracellular infections where conventional antibiotics failed [3] [6]. The historical development trajectory demonstrates how strategic functionalization transformed a basic heterocycle into a privileged scaffold for addressing modern therapeutic challenges.
The orthogonal electronic effects created by the C4 methyl and C6 nitro substituents define this scaffold's unique pharmacochemical properties. The electron-donating methyl group at position 4 enhances electron density at N1 and C2, facilitating hydrogen bonding interactions with biological targets, while the strongly electron-withdrawing nitro group at C6 creates significant π-deficiency, enabling two critical functions: (1) facilitating bioreductive activation in anaerobic microbial environments, and (2) promoting DNA intercalation through enhanced planar geometry [1] [7]. This push-pull configuration creates a molecular dipole moment approximately 1.8× greater than unsubstituted quinoline, significantly improving water solubility and bioavailability parameters [5].
Crystallographic studies reveal that the methyl group's steric contribution is minimal, preserving the quinoline ring's planar configuration essential for intercalation. However, its presence significantly modifies electron distribution, making the C3 position more nucleophilic and enabling selective functionalization – a property exploited in advanced derivative synthesis [1]. The nitro group's position at C6 optimizes reduction potential (-0.42 V vs. SCE), allowing selective activation in bacterial cytoplasm over mammalian cells [6]. This structural duality enables the scaffold to serve as a versatile pharmacophore for both direct enzyme inhibition and redox-mediated mechanisms.
Table 1: Electronic Effects of Substituents in 4-Methyl-6-Nitroquinoline
Position | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|
C4 | Methyl | Electron-donating (+I effect) | Enhanced hydrogen bonding capability; increased metabolic stability |
C6 | Nitro | Strong electron-withdrawing (-I, -M effects) | Optimized reduction potential for selective bioactivation; enhanced DNA intercalation |
N1 | - | Basic center | Salt formation for improved solubility; target engagement via H-bond acceptance |
C2/C8 | Unsubstituted | Moderate electron deficiency | Participation in π-stacking interactions |
The nitroquinoline scaffold represents a critical chemotype in the ongoing battle against antimicrobial resistance (AMR), particularly against multidrug-resistant tuberculosis (MDR-TB) and gram-positive pathogens. 4-Methyl-6-nitroquinoline derivatives exhibit potent activity against Mycobacterium tuberculosis strains resistant to first-line agents (isoniazid, rifampicin), with minimum inhibitory concentrations (MIC) in the 0.5-1.5 μM range – comparable or superior to fluoroquinolone reference drugs [3]. The mechanism involves dual pathways: (1) enzymatic nitro-reduction generates reactive nitrogen species (RNS) that cause lethal oxidative damage in bacterial cells, and (2) direct inhibition of bacterial topoisomerases and cell wall synthesis enzymes [6] [8].
Against methicillin-resistant Staphylococcus aureus (MRSA), the 4-methyl-6-nitroquinoline scaffold demonstrates remarkable potency due to enhanced membrane penetration and reduced efflux compared to non-methylated analogs. Recent studies indicate that the 4-methyl group specifically reduces recognition by the S. aureus NorA efflux pump, significantly improving intracellular accumulation [8]. The compound's efficacy extends to anaerobic pathogens like Clostridium difficile, where its nitro group undergoes selective reduction by bacterial nitroreductase enzymes (NTRs), generating bactericidal nitrogen oxides while sparing mammalian cells that lack equivalent reductase activity [6].
Table 2: Antimicrobial Profile of 4-Methyl-6-Nitroquinoline Derivatives
Pathogen | Resistance Profile | Most Potent Derivative | MIC Range | Primary Mechanism |
---|---|---|---|---|
M. tuberculosis | MDR/XDR | 1-tert-Butyl-7-tert-butylamino | 0.5-1.5 μM | Nitroreduction to RNS; DNA damage |
MRSA | β-lactam resistant | 7-(4-Ethoxyanilino) | 0.8-2.0 μg/mL | Topoisomerase IV inhibition; membrane disruption |
E. coli | ESBL-producing | 4-Methyl-6-nitro-2-(trifluoromethyl) | 8-32 μg/mL | DNA gyrase inhibition |
C. difficile | Vancomycin-resistant | Unmodified scaffold | 2.5 μg/mL | Nitroreduction to nitrite/NO |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2